molecular formula C13H14N2O B6611701 [6-(2-methylphenoxy)pyridin-3-yl]methanamine CAS No. 954259-04-2

[6-(2-methylphenoxy)pyridin-3-yl]methanamine

Cat. No. B6611701
CAS RN: 954259-04-2
M. Wt: 214.26 g/mol
InChI Key: QIGUUIFZSGLUBR-UHFFFAOYSA-N
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Description

[6-(2-methylphenoxy)pyridin-3-yl]methanamine, also known as 6-MPM, is an organic compound that has a wide range of applications in the fields of chemistry, biology, and medicine. It is a derivative of pyridine, a common organic compound found in many natural products. 6-MPM has been studied extensively for its therapeutic potential and has been found to have a number of beneficial effects. This article will provide an overview of 6-MPM, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

[6-(2-methylphenoxy)pyridin-3-yl]methanamine has been studied extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in a variety of reactions. In biology and medicine, [6-(2-methylphenoxy)pyridin-3-yl]methanamine has been studied for its potential therapeutic effects, including its ability to inhibit the growth of certain bacteria and cancer cells. It has also been studied for its potential to modulate the activity of certain enzymes and proteins.

Mechanism of Action

The mechanism of action of [6-(2-methylphenoxy)pyridin-3-yl]methanamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins, as well as the modulation of certain cellular processes. For example, it has been found to inhibit the activity of certain enzymes involved in the synthesis of nucleic acids and proteins, as well as the activity of certain proteins involved in signal transduction pathways. It has also been found to modulate the expression of certain genes and proteins involved in cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of [6-(2-methylphenoxy)pyridin-3-yl]methanamine have been studied extensively in both in vitro and in vivo studies. In vitro studies have found that [6-(2-methylphenoxy)pyridin-3-yl]methanamine has a number of beneficial effects, including the inhibition of certain bacterial and cancer cell growth, the modulation of certain enzyme and protein activity, and the modulation of certain gene and protein expression. In vivo studies have found that [6-(2-methylphenoxy)pyridin-3-yl]methanamine has a number of beneficial effects, including the inhibition of certain bacterial and cancer cell growth, the modulation of certain enzyme and protein activity, and the modulation of certain gene and protein expression.

Advantages and Limitations for Lab Experiments

The use of [6-(2-methylphenoxy)pyridin-3-yl]methanamine in lab experiments has a number of advantages and limitations. The primary advantage of using [6-(2-methylphenoxy)pyridin-3-yl]methanamine in lab experiments is its high level of solubility in aqueous solutions, which makes it easier to work with. Additionally, [6-(2-methylphenoxy)pyridin-3-yl]methanamine is relatively non-toxic and has a low potential for causing side effects. However, the use of [6-(2-methylphenoxy)pyridin-3-yl]methanamine in lab experiments also has some limitations. For example, [6-(2-methylphenoxy)pyridin-3-yl]methanamine is relatively unstable and can decompose quickly in the presence of light and heat. Additionally, [6-(2-methylphenoxy)pyridin-3-yl]methanamine can react with certain compounds, making it unsuitable for some experiments.

Future Directions

The potential future directions for [6-(2-methylphenoxy)pyridin-3-yl]methanamine are numerous, and include the development of new therapeutic applications, the further exploration of its mechanism of action, and the development of new synthetic methods. Additionally, [6-(2-methylphenoxy)pyridin-3-yl]methanamine could be used in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and industrial chemicals. Finally, [6-(2-methylphenoxy)pyridin-3-yl]methanamine could be used as a tool for studying the structure and function of proteins and enzymes, as well as for exploring the potential therapeutic effects of other compounds.

Synthesis Methods

[6-(2-methylphenoxy)pyridin-3-yl]methanamine can be synthesized from pyridine through a multi-step process. The first step involves the reaction of pyridine with acetic anhydride in the presence of a base such as sodium or potassium hydroxide. This reaction yields the acetylated pyridine, which is then reacted with methanesulfonyl chloride in the presence of a base such as sodium or potassium hydroxide. This reaction yields the [6-(2-methylphenoxy)pyridin-3-yl]methanamine. The synthesis of [6-(2-methylphenoxy)pyridin-3-yl]methanamine can also be accomplished through a one-step process by reacting pyridine with methanesulfonyl chloride in the presence of a base such as sodium or potassium hydroxide.

properties

IUPAC Name

[6-(2-methylphenoxy)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-4-2-3-5-12(10)16-13-7-6-11(8-14)9-15-13/h2-7,9H,8,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGUUIFZSGLUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC=C(C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Methylphenoxy)-3-pyridinemethanamine

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